molecular formula C25H27N5O2 B2609998 9-(3,4-dimethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 844455-06-7

9-(3,4-dimethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B2609998
CAS No.: 844455-06-7
M. Wt: 429.524
InChI Key: PYCIPKGILOQLOK-UHFFFAOYSA-N
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Description

9-(3,4-dimethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound with a unique structure that combines multiple aromatic rings and a purine-like core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3,4-dimethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione typically involves multi-step organic reactions. The process often starts with the preparation of the purine core, followed by the introduction of the aromatic substituents through various coupling reactions. Common reagents used in these steps include halogenated precursors, organometallic reagents, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the aromatic rings. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups in the purine core, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization. Reagents like halogens, nitrating agents, and alkylating agents are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield carboxylic acids, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for diverse functionalization, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In the field of biology and medicine, 9-(3,4-dimethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 9-(3,4-dimethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theobromine: Another purine derivative found in cocoa, with mild stimulant effects.

    Allopurinol: A purine analog used in the treatment of gout.

Uniqueness

What sets 9-(3,4-dimethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

844455-06-7

Molecular Formula

C25H27N5O2

Molecular Weight

429.524

IUPAC Name

9-(3,4-dimethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C25H27N5O2/c1-16-6-9-19(10-7-16)15-30-23(31)21-22(27(4)25(30)32)26-24-28(12-5-13-29(21)24)20-11-8-17(2)18(3)14-20/h6-11,14H,5,12-13,15H2,1-4H3

InChI Key

PYCIPKGILOQLOK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3CCCN4C5=CC(=C(C=C5)C)C)N(C2=O)C

solubility

not available

Origin of Product

United States

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